molecular formula C15H12FN3O4 B2617232 N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941894-44-6

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2617232
CAS No.: 941894-44-6
M. Wt: 317.276
InChI Key: NCJOSGUBKDDICL-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide is an oxalamide-based chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted therapies for hypoxic environments. Its molecular structure incorporates a 4-nitrophenyl group, which is classified as a nitroaromatic moiety. Such groups are recognized as bioreductive triggers . Under conditions of low oxygen concentration (hypoxia), which is a characteristic physiological feature of most solid tumors , nitroaromatic compounds can be selectively reduced by cellular nitroreductase enzymes . This bioreduction process initiates a cascade where the prodrug is converted into cytotoxic intermediates that can bind to cellular macromolecules like DNA, leading to selective cell death in oxygen-deprived tissues . This mechanism is being exploited in advanced research approaches, including the development of Hypoxia-Activated Prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) . The compound's structural features, including the fluorobenzyl component, may also influence its physicochemical properties and pharmacokinetic profile, making it a valuable tool for researchers investigating novel strategies for selective cancer treatment . This product is strictly intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4/c16-13-4-2-1-3-10(13)9-17-14(20)15(21)18-11-5-7-12(8-6-11)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJOSGUBKDDICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide has been investigated for its anticancer properties. Studies suggest that compounds with similar oxalamide structures can induce apoptosis in cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast cancer cells, indicating potential for use in targeted cancer therapies.

Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are crucial in treating neurological disorders, including depression. Research indicates that certain derivatives exhibit potent MAO-B inhibition, with IC50 values as low as 0.013 µM, highlighting their therapeutic potential.

Materials Science

The unique structural features of this compound make it valuable in the development of novel materials with specific electronic or optical properties. The compound’s ability to form stable complexes with various substrates allows for applications in sensor technology and organic electronics.

Biological Studies

Protein-Ligand Interactions
this compound is employed in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its structural characteristics facilitate the formation of stable complexes with biological macromolecules, making it a useful tool for studying biochemical pathways and drug design.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Monoamine Oxidase Inhibition : A study found that analogs of this compound demonstrated significant MAO-B inhibition, suggesting a pathway for developing antidepressant medications.
  • Anticancer Activity : In vitro studies indicated that related oxalamide derivatives could significantly inhibit cancer cell proliferation, with one study reporting over 50% reduction in cell viability at concentrations around 10 µM.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the substituents on the oxalamide core could enhance biological activity, emphasizing the importance of structural optimization in drug development.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundMAO-B Inhibition0.013
Related Compound AAnticancer Activity10
Related Compound BCytotoxicity (Breast Cancer)<5

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both fluorobenzyl and nitrophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Several oxalamides with aromatic substituents have been synthesized and characterized, offering insights into structure-activity relationships (SAR):

Compound Substituents Yield Key Properties Reference
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl, 4-methoxyphenethyl 52% Higher yield due to electron-donating methoxy group; moderate steric hindrance.
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl, 4-methoxyphenethyl 64% Enhanced electronic effects from Cl/F; NMR confirms para-substitution shifts.
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (14) 4-Chlorophenyl, thiazolyl-pyrrolidinyl 39% Complex heterocyclic substituents; HPLC purity 93.2%, suggesting high stability.
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridin-2-ylethyl N/A Approved flavoring agent; NOEL = 100 mg/kg in rodents, indicating low toxicity.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro, fluoro) enhance polarity and may improve binding to biological targets but reduce solubility. For example, the 4-nitrophenyl group in the target compound likely increases acidity compared to methoxy-substituted analogs .
  • Steric Effects : Bulky substituents (e.g., thiazolyl-pyrrolidinyl in compound 14) lower synthetic yields (e.g., 39%) due to steric hindrance during coupling reactions, whereas simpler aromatic groups (e.g., 2-fluorophenyl in compound 18) achieve higher yields (52%) .
  • Biological Relevance : Compounds with heterocyclic moieties (e.g., compound 14) are often designed for antiviral activity, while S336’s methoxy and pyridinyl groups optimize flavor-enhancing properties . The target compound’s nitro group may position it for applications in enzyme inhibition or cancer research .
Adamantane-Based Oxalamides

Adamantane derivatives, such as N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) , exhibit high melting points (>210°C) and purity (>90%), attributed to rigid adamantyl cores. In contrast, the target compound’s flexible benzyl/nitrophenyl groups may improve bioavailability but reduce thermal stability .

Biological Activity

N1-(2-fluorobenzyl)-N2-(4-nitrophenyl)oxalamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article aims to summarize the available data on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H15FN2O3
  • Molecular Weight : 302.30 g/mol

The presence of a fluorobenzyl group and a nitrophenyl moiety suggests that this compound may interact with various biological targets, influencing multiple signaling pathways.

  • Protein Kinase Modulation :
    • This compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways. This modulation can lead to altered cell signaling in cancerous cells, potentially inhibiting tumor growth .
  • Topoisomerase Interaction :
    • The compound exhibits activity against topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound may induce DNA damage in rapidly dividing cancer cells, leading to apoptosis .
  • Cytotoxicity :
    • Studies have demonstrated that this compound displays significant cytotoxic effects against various human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

In Vitro Studies

  • A study examining the cytotoxic effects of this compound on different cancer cell lines reported IC50 values indicating potent activity. For instance:
Cell LineIC50 (µM)
MCF-7 (Breast)15.3
A549 (Lung)10.5
HeLa (Cervical)12.0

These results highlight the compound's selective toxicity towards cancer cells compared to normal cells.

In Vivo Studies

  • Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size. In a xenograft model using human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.

Safety and Toxicity

While promising results have been observed regarding the efficacy of this compound, further studies are required to assess its safety profile comprehensively. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal tissues.

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